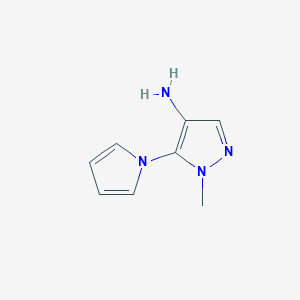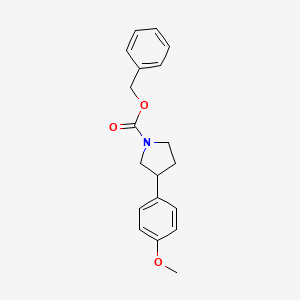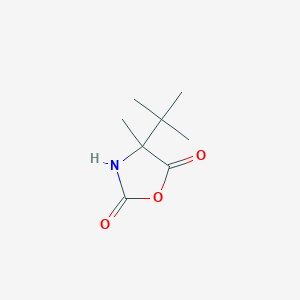![molecular formula C18H20O B12865498 1-(4'-Tert-butyl[1,1'-biphenyl]-2-yl)ethanone](/img/structure/B12865498.png)
1-(4'-Tert-butyl[1,1'-biphenyl]-2-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4’-Tert-butyl[1,1’-biphenyl]-2-yl)ethanone, also known as 4’-tert-Butylacetophenone, is an organic compound with the molecular formula C18H20O. This compound is characterized by a biphenyl structure with a tert-butyl group at the 4’ position and an ethanone group at the 2’ position. It is commonly used in various chemical syntheses and industrial applications due to its unique structural properties .
Métodos De Preparación
The synthesis of 1-(4’-Tert-butyl[1,1’-biphenyl]-2-yl)ethanone typically involves Friedel-Crafts acylation of biphenyl derivatives. One common method includes the reaction of 4-tert-butylbiphenyl with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .
Análisis De Reacciones Químicas
1-(4’-Tert-butyl[1,1’-biphenyl]-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the ethanone group can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of secondary alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Aplicaciones Científicas De Investigación
1-(4’-Tert-butyl[1,1’-biphenyl]-2-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as anti-inflammatory and anti-cancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 1-(4’-Tert-butyl[1,1’-biphenyl]-2-yl)ethanone involves its interaction with various molecular targets. For instance, its derivatives may inhibit specific enzymes or receptors, leading to therapeutic effects. The exact pathways depend on the specific application and the structure of the derivative being studied .
Comparación Con Compuestos Similares
1-(4’-Tert-butyl[1,1’-biphenyl]-2-yl)ethanone can be compared with other similar compounds, such as:
4,4’-Di-tert-butylbiphenyl: This compound has two tert-butyl groups on the biphenyl structure, which may affect its reactivity and applications.
4’-Methoxyacetophenone: This compound has a methoxy group instead of a tert-butyl group, leading to different chemical properties and uses.
Musk ketone: A compound with a similar acetophenone structure but with additional nitro groups, used primarily in fragrances.
The uniqueness of 1-(4’-Tert-butyl[1,1’-biphenyl]-2-yl)ethanone lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications .
Propiedades
Fórmula molecular |
C18H20O |
|---|---|
Peso molecular |
252.3 g/mol |
Nombre IUPAC |
1-[2-(4-tert-butylphenyl)phenyl]ethanone |
InChI |
InChI=1S/C18H20O/c1-13(19)16-7-5-6-8-17(16)14-9-11-15(12-10-14)18(2,3)4/h5-12H,1-4H3 |
Clave InChI |
HAWPLJGMAUMNHV-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC=CC=C1C2=CC=C(C=C2)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


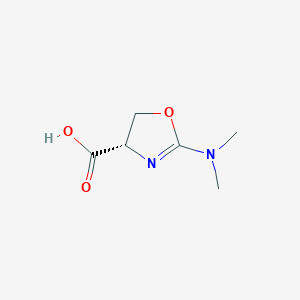
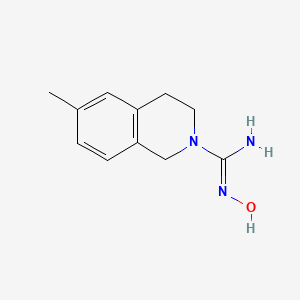
![((5-Oxo-5H-thiazolo[3,2-a]pyrimidin-7-yl)methyl)triphenylphosphonium](/img/structure/B12865439.png)
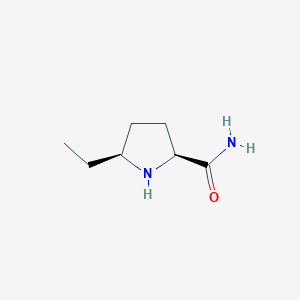
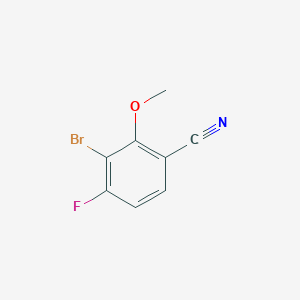
![4,6-Dichloro-1-tetrahydropyran-2-yl-pyrazolo[3,4-b]pyridine](/img/structure/B12865455.png)
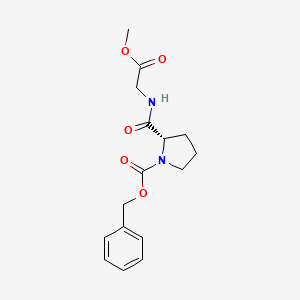
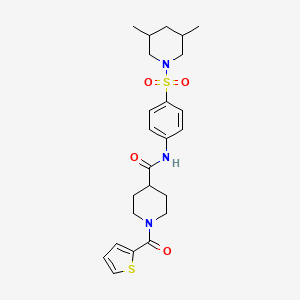
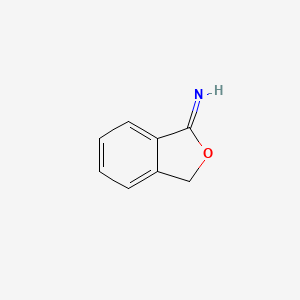
![4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]styrene](/img/structure/B12865487.png)
